

Thermochemical Properties of 2,4-Dibromo-1-chlorobenzene: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dibromo-1-chlorobenzene

Cat. No.: B1315653

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **2,4-Dibromo-1-chlorobenzene**. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established experimental and computational methodologies for determining its thermochemical characteristics. The information presented is intended to guide researchers in their own investigations and applications of this compound.

Core Thermochemical and Physical Data

While extensive experimental thermochemical data for **2,4-Dibromo-1-chlorobenzene** is not readily available in the public domain, a collection of its fundamental physical and computed properties has been compiled from various sources. These are summarized in the table below. It is recommended that for applications requiring high precision, key thermochemical values should be determined experimentally.[\[1\]](#)

Property	Value	Source	Notes
Molecular Formula	C ₆ H ₃ Br ₂ Cl	[2][3]	
Molecular Weight	270.35 g/mol	[1][2][3]	
CAS Number	29604-75-9	[1][2][3]	
IUPAC Name	2,4-Dibromo-1-chlorobenzene	[2]	
Canonical SMILES	C1=CC(=C(C=C1Br)Br)Cl	[2]	
Physical Form	Solid or liquid	Dependent on ambient temperature	
Boiling Point	256.1 ± 20.0 °C (at 760 Torr)	Calculated value	
Density	2.021 ± 0.06 g/cm ³ (at 20 °C, 760 Torr)	Calculated value	
Solubility	Insoluble in water (7.6E-3 g/L at 25 °C)	Calculated value	
XLogP3	3.9	[2]	Computed octanol-water partition coefficient

Experimental Protocols for Thermochemical Characterization

To obtain reliable thermochemical data for **2,4-Dibromo-1-chlorobenzene**, established experimental protocols for halogenated aromatic compounds should be employed. The following sections detail the methodologies for determining key thermochemical parameters.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (Δ_fH°) is a critical thermochemical property. For organic compounds like **2,4-Dibromo-1-chlorobenzene**, this is typically determined using combustion

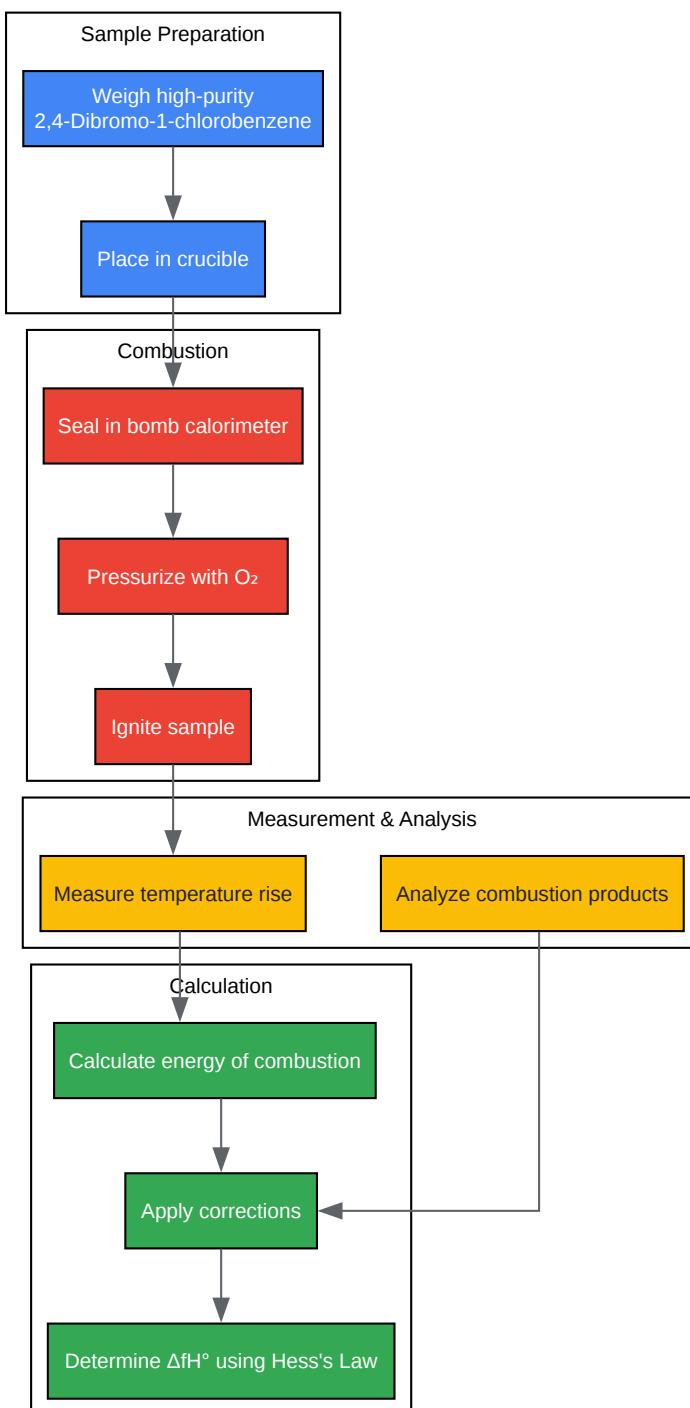
calorimetry.

Methodology:

- Sample Preparation: A precisely weighed sample of high-purity **2,4-Dibromo-1-chlorobenzene** is placed in a crucible within a high-pressure vessel (bomb).
- Combustion: The bomb is filled with an excess of pure oxygen at high pressure and the sample is ignited. The combustion of the organic compound leads to the formation of carbon dioxide, water, bromine, and hydrogen chloride.
- Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The heat released by the combustion reaction is absorbed by the water and the calorimeter, causing a temperature rise. This temperature change is meticulously measured.
- Calculation: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the ignition source and for the formation of nitric acid from any residual nitrogen in the bomb.
- Standard Enthalpy of Formation: The standard enthalpy of combustion is then used, in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HBr, and HCl), to calculate the standard enthalpy of formation of **2,4-Dibromo-1-chlorobenzene** using Hess's Law.

A high-precision calorimeter equipped with a static bomb is recommended for these measurements.^[4] It is also crucial to analyze the final products to ensure complete combustion and to account for the distribution of halogenated products.

Experimental Workflow for Enthalpy of Formation

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Enthalpy of Formation Workflow

Vapor Pressure and Enthalpy of Vaporization by the Transpiration Method

The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility compounds. From the temperature dependence of the vapor pressure, the enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) can be derived.

Methodology:

- **Apparatus:** The experimental setup consists of a temperature-controlled saturator cell containing the sample, a carrier gas supply with a precise flow control system, and a cold trap to collect the transported vapor.
- **Saturation:** A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a slow, constant flow rate over the **2,4-Dibromo-1-chlorobenzene** sample, which is maintained at a constant temperature. The gas stream becomes saturated with the vapor of the substance.
- **Condensation:** The gas mixture then flows through a cold trap (e.g., a U-tube cooled with liquid nitrogen) where the vapor of the sample condenses.
- **Quantification:** The amount of condensed substance is determined gravimetrically or by a suitable analytical technique like gas chromatography.
- **Vapor Pressure Calculation:** The partial pressure of the substance in the carrier gas, which is equal to its vapor pressure at that temperature, is calculated from the amount of condensed substance, the volume of the carrier gas passed through, and the ideal gas law.
- **Enthalpy of Vaporization:** The measurements are repeated at several temperatures. The enthalpy of vaporization is then determined from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Transpiration Method for Vapor Pressure Measurement

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Vapor Pressure Measurement Workflow

Heat Capacity and Enthalpy of Fusion using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpy of phase transitions like melting.

Methodology:

- Sample Preparation: A small, accurately weighed amount of **2,4-Dibromo-1-chlorobenzene** is hermetically sealed in a sample pan (typically aluminum). An empty pan is used as a reference.
- DSC Measurement: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (heating at a constant rate). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Heat Capacity: The heat capacity of the sample is determined from the heat flow signal, the heating rate, and the sample mass. This can be done by comparing the heat flow of the sample with that of a known standard (e.g., sapphire).
- Enthalpy of Fusion: As the sample melts, it absorbs a significant amount of heat at a constant temperature, resulting in a peak in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion ($\Delta_{\text{fus}}H$).

The DSC analysis can provide valuable information on the purity of the sample and can also be used to study solid-state phase transitions.

Computational Thermochemistry

In the absence of experimental data, quantum chemical calculations provide a valuable means of estimating thermochemical properties.

Methodology:

- Geometry Optimization: The molecular structure of **2,4-Dibromo-1-chlorobenzene** is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and an appropriate basis set (e.g., 6-311++G(d,p)).[\[5\]](#)
- Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy.
- Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using high-accuracy composite methods like G3 or G4 theory. These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to a high level of accuracy.
- Thermochemical Properties: The standard entropy (S°) and heat capacity (C_p) can be calculated from the vibrational frequencies and other molecular properties using statistical mechanics.

It is common practice to use a set of well-characterized related molecules to establish the accuracy of the chosen computational method before applying it to the target molecule.

Conclusion

This technical guide outlines the essential methodologies for determining the thermochemical properties of **2,4-Dibromo-1-chlorobenzene**. While comprehensive experimental data is currently sparse, the protocols described herein for combustion calorimetry, the transpiration method, and differential scanning calorimetry represent the standard for obtaining accurate and reliable data. Furthermore, modern computational chemistry offers a powerful tool for estimating these properties. For researchers and professionals in drug development and other scientific fields, a combination of these experimental and computational approaches will provide the necessary data for process design, safety analysis, and understanding the chemical behavior of this compound.

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